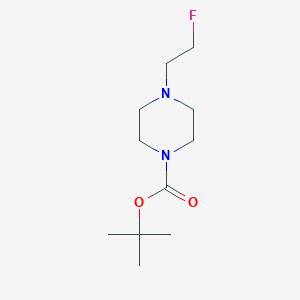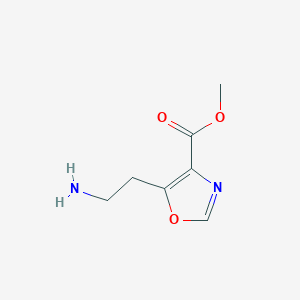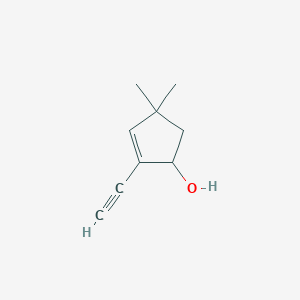
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol, also known as TMT, is a pheromone produced by male mice that elicits a fear response in female mice. It is a volatile compound that is released in the urine of male mice, and it has been found to have a significant impact on the behavior of female mice. The purpose of
Mécanisme D'action
The mechanism of action of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol is not fully understood, but it is believed to involve the activation of the amygdala, a brain region that is involved in the processing of emotional information. 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has been shown to activate neurons in the amygdala and to increase the release of neurotransmitters such as dopamine and norepinephrine.
Effets Biochimiques Et Physiologiques
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has been found to have a number of biochemical and physiological effects, including the activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has also been shown to increase heart rate and blood pressure in mice.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has several advantages as a tool for studying the neural mechanisms underlying fear and anxiety in mice. It is a natural pheromone that is produced by male mice, which makes it a more ecologically valid stimulus than many other fear-inducing stimuli used in lab experiments. However, 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol also has several limitations, including its volatility and the fact that it can be difficult to control the concentration of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol in lab experiments.
Orientations Futures
There are several future directions for research on 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol. One area of research is the development of new methods for synthesizing 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol that are more efficient and cost-effective. Another area of research is the investigation of the neural mechanisms underlying the fear response to 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol, including the role of specific neurotransmitters and neural circuits. Finally, there is a need for further research on the potential therapeutic applications of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol, particularly in the treatment of anxiety disorders.
Méthodes De Synthèse
The synthesis of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol involves the reaction of 2-cyclopenten-1-one with methylmagnesium bromide to produce 2-methyl-4,4-dimethyl-2-cyclopenten-1-ol. This compound is then reacted with acetylene in the presence of a palladium catalyst to produce 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol.
Applications De Recherche Scientifique
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has been extensively studied in the context of animal behavior, particularly in mice. It has been found to elicit a fear response in female mice, which is believed to be a result of its role as a pheromone. 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has also been studied as a potential tool for studying the neural mechanisms underlying fear and anxiety in mice.
Propriétés
Numéro CAS |
181276-85-7 |
|---|---|
Nom du produit |
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol |
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
2-ethynyl-4,4-dimethylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C9H12O/c1-4-7-5-9(2,3)6-8(7)10/h1,5,8,10H,6H2,2-3H3 |
Clé InChI |
MVVJLDSFPWOYPD-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=C1)C#C)O)C |
SMILES canonique |
CC1(CC(C(=C1)C#C)O)C |
Synonymes |
2-Cyclopenten-1-ol, 2-ethynyl-4,4-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




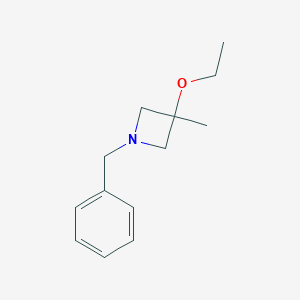
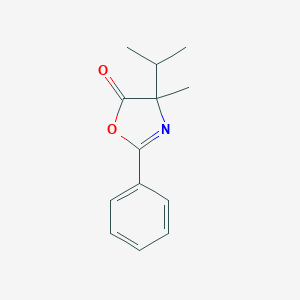
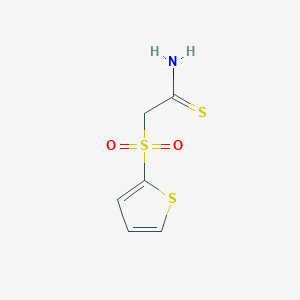
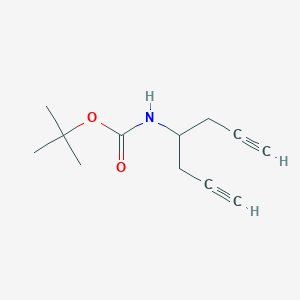
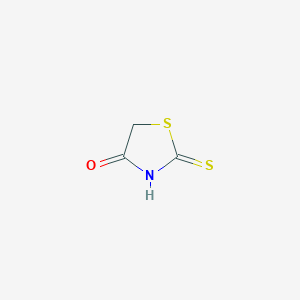
![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)
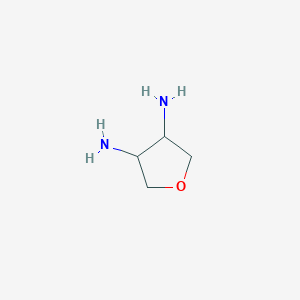
![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)
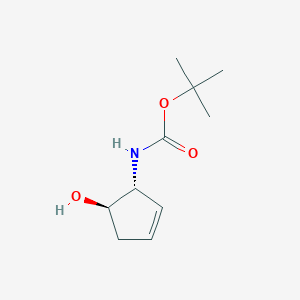
![7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B62426.png)
![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)
